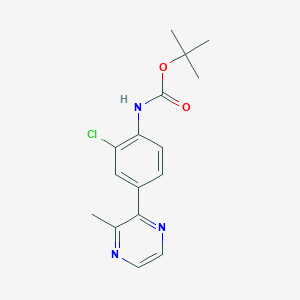
Carbamato de terc-butilo (2-cloro-4-(3-metilpirazin-2-il)fenil)
Descripción general
Descripción
Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a methylpyrazinyl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an inhibitor or modulator of specific biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to act on enzymes such as β-secretase and acetylcholinesterase .
Mode of Action
It is known that carbamates typically work by inhibiting enzymes, which can lead to various biochemical changes .
Biochemical Pathways
Inhibition of enzymes like β-secretase and acetylcholinesterase can affect the amyloid beta peptide (aβ) aggregation and formation of fibrils (faβ) from aβ 1-42 .
Result of Action
In vitro studies suggest that Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-chloro-4-(3-methylpyrazin-2-yl)phenol.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the process is also considered to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used, depending on the desired transformation.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding amine.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-chloropyridin-4-yl)carbamate
- Tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate is unique due to the presence of the methylpyrazinyl moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
tert-butyl N-[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-10-14(19-8-7-18-10)11-5-6-13(12(17)9-11)20-15(21)22-16(2,3)4/h5-9H,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGLTLOMLASGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)
![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)
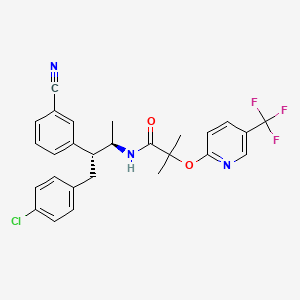
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)
![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)
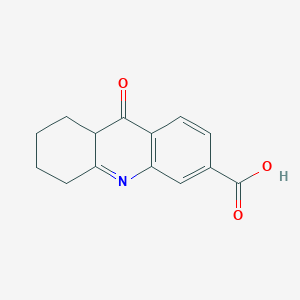
![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)
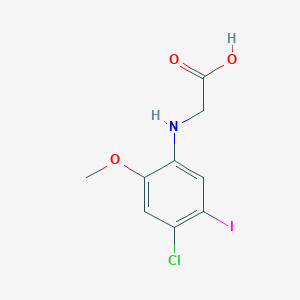
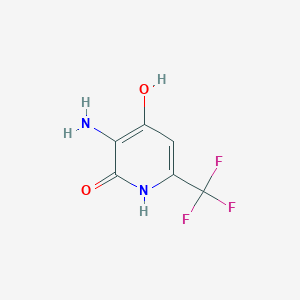
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)
![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)
